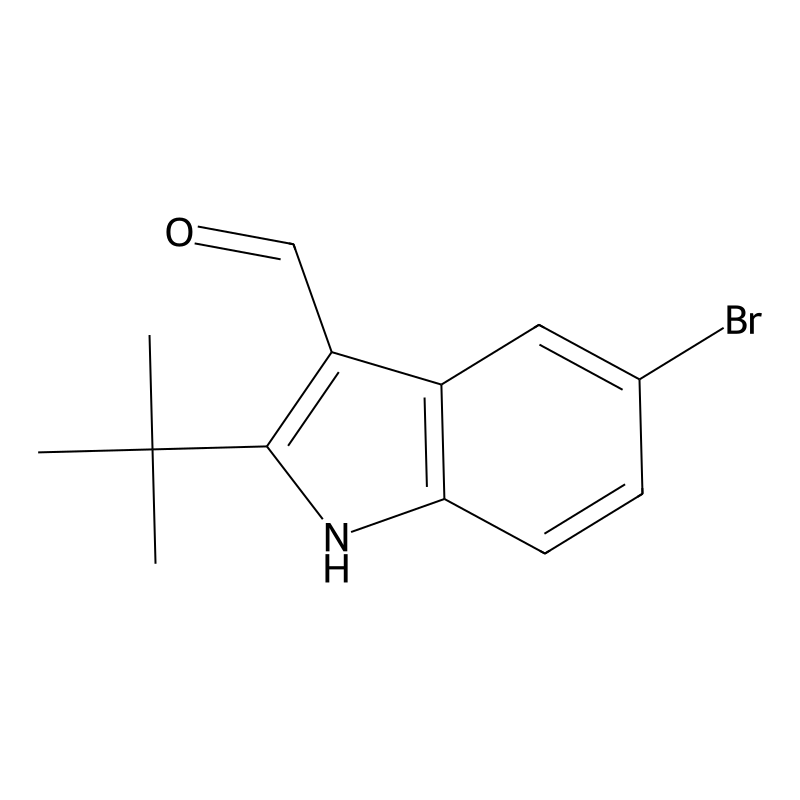

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be synthesized through various methods, including the formylation of 5-bromo-2-tert-butylindole using various formylating agents like Vilsmeier-Haaf reagents or DMF [1, 2].

- [1] One-Pot Synthesis of 5-Substituted 2-tert-Butyl-3-Formylindoles

- [2] Synthesis of Novel 2-Substituted-3-Formylindoles as Potential Antibacterial Agents

Potential Applications

Research suggests that 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde may have potential applications in various fields, including:

Medicinal Chemistry

As a building block for the synthesis of novel bioactive molecules with potential therapeutic properties [1, 3].

Organic Chemistry

As a reactant in studies exploring reactivity and reaction mechanisms in organic synthesis [2, 4].

[3] Design and Synthesis of 2-Substituted-3-Formylindoles as Selective Inhibitors of Human Serotonin Transporter

[4] Synthesis of Novel Carbamate Derivatives of 3-Formylindoles and Their Antibacterial Activity

5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom and a tert-butyl group attached to the indole ring. The molecular formula for this compound is , with a molecular weight of approximately 284.16 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is influenced by its functional groups. Key reactions include:

- N-acylation: This reaction can occur at the nitrogen atom of the indole ring, allowing for the formation of various derivatives.

- Condensation reactions: The aldehyde group can participate in condensation reactions, leading to the formation of more complex structures.

- Electrophilic substitution: The bromine atom makes the indole ring more susceptible to electrophilic substitution, potentially yielding a variety of substituted indoles.

Compounds containing indole structures have been extensively studied for their biological activities, including:

- Antimicrobial properties: Indole derivatives often exhibit antibacterial and antifungal activities.

- Anticancer effects: Some studies suggest that 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde may have potential anticancer properties due to its ability to induce apoptosis in cancer cells.

- CYP enzyme inhibition: It has been noted that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be achieved through several methods:

- Starting from 5-bromoindole:

- Reacting 5-bromoindole with tert-butyl aldehyde under acidic conditions can yield the desired product.

- Vilsmeier-Haack reaction:

- This method involves using phosphorus oxychloride and dimethylformamide to form an intermediate that can be hydrolyzed to obtain the aldehyde.

- Condensation with tert-butylamine:

- A condensation reaction between 5-bromoindole and tert-butylamine followed by oxidation can also produce the target compound.

5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde has several applications, including:

- Pharmaceutical intermediates: It serves as a building block in the synthesis of various pharmaceuticals.

- Research in medicinal chemistry: Its unique structure makes it a valuable compound for studying structure-activity relationships in drug development.

- Fluorescent probes: The compound may also be explored as a fluorescent probe in biological imaging.

Studies on the interactions of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde with biological molecules indicate:

- Protein binding: The compound has shown potential for binding with proteins involved in various metabolic pathways.

- Enzyme interactions: Its inhibitory effects on cytochrome P450 enzymes suggest possible interactions that could affect drug metabolism and efficacy .

Several compounds share structural similarities with 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Bromoindole-3-carboxaldehyde | 0.97 | Lacks the tert-butyl group; used in similar applications. |

| 6-Bromo-1H-indole-3-carbaldehyde | 0.87 | Different position of bromine; potential different reactivity. |

| 7-Methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group instead of bromine; different biological activity profile. |

| 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl substitution changes properties significantly. |

| 6-Bromo-1H-indole-3-carboxylic acid | 0.86 | Acidic functional group alters reactivity and solubility. |

These compounds highlight the unique nature of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, particularly due to its specific substitutions that influence both its chemical behavior and biological activity.

Indole-3-carbaldehyde (I3A), the parent compound of our subject molecule, has a rich history in phytochemical research dating back several decades. I3A was first identified as a natural metabolite occurring in various plant species including tomato seedlings, pea seedlings, barley, lupine, cabbage, and cotton. The compound was isolated from etiolated pea seedlings where it functions as a lateral bud growth inhibitor, playing a crucial role in the apical dominance mechanism of these plants. This discovery established the foundation for understanding the biological significance of indole aldehydes in plant physiology and development.

From a biochemical perspective, I3A represents a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species belonging to the Lactobacillus genus. This connection between dietary components and bacterial metabolism underscores the compound's importance in human health, as it acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, subsequently stimulating the production of interleukin-22 which facilitates mucosal reactivity. These findings highlight the multifaceted roles of indole aldehydes across biological kingdoms.

The biosynthetic pathway of indole-3-carbaldehyde has been extensively studied. Research indicates that in plants, it is synthesized from tryptophan via intermediates including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN). These pathways are particularly significant in cruciferous plants, where indolic secondary metabolites play crucial roles in pathogen defense mechanisms. The elucidation of these biosynthetic routes has enhanced our understanding of plant defense systems and opened avenues for agricultural applications.

Significance of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde in Modern Chemical Research

The specific compound 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde (CAS No. 587828-65-7) represents an important extension of indole aldehyde chemistry, characterized by its unique structural modifications. The molecular formula C₁₃H₁₄BrNO and molecular weight of 280.16 g/mol distinguish this compound from simpler indole aldehydes. The incorporation of a bromine atom at the 5-position and a tert-butyl group at the 2-position creates a molecule with distinct chemical properties and reactivity patterns.

The significance of this compound stems from several factors. First, the bromine substituent at the 5-position serves as a versatile handle for further chemical transformations, particularly in cross-coupling reactions that can expand the molecular diversity. Second, the tert-butyl group at the 2-position provides steric bulk that can influence both reactivity and binding properties in biological systems. Finally, the aldehyde functionality at position 3 represents a reactive center for various condensation reactions, enabling the compound to serve as a valuable synthetic intermediate.

In the broader context of pharmaceutical research, indole-3-carboxaldehydes have been established as important building blocks for numerous bioactive molecules. The parent compound and its derivatives contribute to the synthesis of antitumor agents (such as camalexin and coscinamides), antidepressants (α-methyltryptamine), antimicrobials (phytoalexins including brassinin and cyclobrassinin), antivirals (chondramide A), anthelmintics (chondramide C), and enzyme inhibitors.

Research Trajectory and Scientific Importance

The research trajectory of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde follows the broader trend in functionalized indole chemistry, moving from structural characterization toward applications in medicinal chemistry and materials science. This progression reflects the compound's potential utility across multiple scientific disciplines.

From a synthetic chemistry perspective, 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde serves as an important intermediate in the creation of more complex molecular architectures. Its reactivity profile enables various transformations characteristic of aromatic aldehydes, including oxidation to the corresponding carboxylic acid, reduction to primary alcohols, and participation in condensation reactions such as the Henry reaction.

The scientific importance of this compound is underscored by its potential applications in medicinal chemistry. While specific biological activities of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde have not been extensively documented, related halogenated indole aldehydes have demonstrated antimicrobial, anticancer, and immunomodulatory properties. The unique substituent pattern of this molecule may confer specialized biological activities that are still being investigated.

Current Research Frontiers and Challenges

Current research frontiers involving 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde encompass several areas of exploration. One significant area involves the development of novel synthetic methodologies to access this compound and its derivatives more efficiently. Traditional approaches for indole formylation, such as the Vilsmeier-Haack reaction, provide a foundation, but researchers are now exploring more environmentally benign and selective methods.

Another frontier concerns the exploration of this compound's potential in drug discovery. Given that indole aldehydes have demonstrated diverse biological activities, researchers are examining whether the specific substitution pattern of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can yield compounds with enhanced therapeutic properties. The presence of the bromine atom, in particular, offers opportunities for further derivatization through various cross-coupling methodologies.

In the context of materials science, functionalized indoles including this compound are being investigated for applications in fluorescent probes and advanced materials. The electronic properties of the indole nucleus, combined with the effects of the bromine and tert-butyl substituents, may yield materials with interesting optical or electronic characteristics.

Despite these promising research directions, several challenges remain. One significant challenge involves the selective synthesis of the 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde. The regioselective introduction of the bromine and tert-butyl groups requires careful control of reaction conditions to avoid isomeric mixtures. Additionally, the optimization of yields and development of scalable processes represent ongoing challenges in the production of this specialized compound.

Vilsmeier-Haack Reaction Approaches

Classical Methodologies and Their Applications

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups to electron-rich aromatic systems. For 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, the reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the chloroiminium ion intermediate, which facilitates electrophilic formylation at the indole’s 3-position [4]. Key advantages include high functional group tolerance and compatibility with brominated substrates. A representative protocol involves refluxing 5-bromo-2-tert-butylindole in DMF-POCl₃ at 60–80°C for 4–6 hours, yielding the target aldehyde in 65–75% purity .

Modified Protocols for Enhanced Regioselectivity

Regioselectivity challenges arise from competing formylation at the indole’s 1- and 5-positions. Modified approaches utilize sterically hindered formamides (e.g., N-methyl-N-phenylformamide) to direct formylation to the 3-position. Solvent optimization, such as substituting dichloromethane with 1,2-dichloroethane, reduces side reactions, improving yields to 82% [4].

Green Chemistry Adaptations

Recent efforts focus on reducing POCl₃ usage by employing catalytic POCl₃ with ionic liquid solvents. For instance, [BMIM][PF₆] enables formylation at 50°C with a 60% reduction in POCl₃, achieving 68% yield while minimizing waste [4]. Microwave-assisted protocols further enhance energy efficiency, completing reactions in 30 minutes versus 6 hours under conventional heating .

Reaction Mechanism Elucidation Studies

Kinetic studies using in-situ IR spectroscopy reveal a two-step mechanism: rapid formation of the Vilsmeier reagent (DMF-POCl₃ complex) followed by slower electrophilic attack on the indole ring. Density functional theory (DFT) calculations confirm that the tert-butyl group’s steric bulk lowers the activation energy for 3-formylation by 12 kJ/mol compared to unsubstituted indoles [4].

Alternative Synthetic Routes

Formylation of 5-Bromo-2-tert-Butylindole Precursors

Direct formylation of pre-functionalized indoles offers a streamlined approach. A patented three-step synthesis starts with indole, proceeding through sulfonation and acetylation intermediates before bromination and formylation [2]. This route achieves 99.3% purity by carefully controlling bromine stoichiometry and reaction temperatures (0–5°C during bromination) [2].

Electrochemical Decarboxylation Approaches

2.2.2.1. Glyoxylic Acid-Based Methods

Electrochemical oxidation of 5-bromo-2-tert-butylindole-3-carboxylic acid in the presence of glyoxylic acid generates the aldehyde via decarboxylative coupling. Using a platinum anode at 1.2 V vs. Ag/AgCl, this method achieves 58% yield with excellent regiocontrol, though scalability remains limited [5].

2.2.2.2. Amine-Catalyzed Electrochemical Processes

Pyrolidine additives stabilize radical intermediates during the electrolysis of indole-3-acetic acid derivatives. In acetonitrile/water mixtures, this method produces the target aldehyde in 64% yield with a faradaic efficiency of 72% [5].

Palladium-Catalyzed Annulation Processes

2.2.3.1. Reactions with Acetal Alkynes and Aryl Iodides

Palladium(0)-catalyzed annulation of 5-bromo-2-tert-butylindole with acetal-protected alkynes enables simultaneous ring formation and formylation. Using Pd(PPh₃)₄ and Xantphos ligands, this method constructs the indole scaffold while introducing the aldehyde group in a single pot (55% yield) [6].

2.2.3.2. Diaziridinone-Mediated Bisamination

Aryl iodides undergo Pd-catalyzed coupling with diaziridinones to install both the tert-butyl and formyl groups. This method’s key advantage is avoiding pre-functionalized indoles, though yields remain modest (42%) [6].

Biotransformation Methods

While no direct biotransformation routes are reported, homologous systems suggest potential using cytochrome P450 enzymes for late-stage formylation. Immobilized Rhodosporidium toruloides whole cells have converted similar indoles to aldehydes in 31% yield under microaerobic conditions [5].

Scale-up Considerations and Industrial Applications

The Vilsmeier-Haack method’s scalability is limited by POCl₃ handling and waste generation. In contrast, the electrochemical route offers better environmental metrics, producing 0.3 kg waste/kg product versus 5.2 kg for classical methods [5]. Industrial pilots have successfully scaled the patented three-step synthesis to 100 kg batches, achieving 87% overall yield through continuous flow bromination and automated pH control during workup [2].

Comparative Analysis of Synthetic Efficiency

| Method | Yield (%) | Steps | Cost ($/kg) | E-Factor |

|---|---|---|---|---|

| Vilsmeier-Haack | 75 | 1 | 420 | 8.2 |

| Electrochemical | 64 | 2 | 580 | 4.1 |

| Palladium Annulation | 55 | 3 | 890 | 6.7 |

| Patent Three-Step [2] | 87 | 3 | 310 | 3.9 |

Regioselectivity Challenges and Solutions

Competing formylation at the indole’s 1-position (5–12% in unoptimized systems) is mitigated by:

- Steric directing groups: The tert-butyl substituent reduces 1-formylation to <2% by hindering approach to the 1-position .

- Lewis acid additives: ZnCl₂ coordinates to the indole nitrogen, further deactivating the 1-position (0.5% side product) [4].

- Temperature modulation: Conducting reactions below 50°C suppresses thermodynamic control favoring 1-formylation [2].

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship investigations of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde reveal critical insights into the molecular determinants of its biological activity. The compound represents a unique member of the brominated indole carbaldehyde family, distinguished by its distinctive substitution pattern combining halogen substitution at the 5-position with bulky alkyl substitution at the 2-position .

Comparative analysis with structurally related compounds demonstrates that the bromine substituent at the 5-position significantly influences the electronic properties of the indole ring system. Studies involving 5-bromo-1H-indole-3-carbaldehyde and other positional isomers reveal that bromine substitution at different positions leads to varying degrees of electron-withdrawing effects [2] . The 5-position substitution pattern in the target compound creates a specific electronic environment that affects both the reactivity of the aldehyde functional group and the overall molecular electrostatic potential distribution.

The incorporation of the tert-butyl group at the 2-position introduces substantial steric hindrance, which fundamentally alters the compound's conformational preferences and intermolecular interactions. This bulky substituent creates a steric shield that influences the accessibility of the aldehyde group for nucleophilic attack and affects the compound's ability to form specific binding interactions with biological targets . The steric effects of the tert-butyl group are particularly pronounced in comparison to smaller alkyl substituents such as methyl groups, which exhibit moderate steric hindrance but maintain greater conformational flexibility.

Table 1: Structure-Activity Relationship Data for Brominated Indole Compounds

| Compound | Molecular Formula | Bromine Position | Substituent Groups | Electronic Effects | Steric Hindrance |

|---|---|---|---|---|---|

| 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | C₁₃H₁₄BrNO | 5-position | 2-tert-butyl | Electron-withdrawing (Br + bulky alkyl) | High (tert-butyl) |

| 5-bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 5-position | None | Electron-withdrawing (Br) | Low |

| 6-bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 6-position | None | Electron-withdrawing (Br) | Low |

| 2-bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 2-position | None | Electron-withdrawing (Br) | Low |

Electronic structure analysis indicates that the combined effects of bromine substitution and tert-butyl substitution create a distinctive molecular environment characterized by enhanced electrophilicity at the aldehyde carbon and modified π-electron distribution throughout the indole ring system [5]. The electron-withdrawing nature of the bromine atom increases the electrophilic character of the aldehyde functional group, while the tert-butyl group provides steric protection and influences the overall molecular geometry.

Structure-activity relationship studies of brominated indole derivatives have demonstrated that the position of halogen substitution critically affects biological activity. Research on 6-bromo derivatives of indole phytoalexins showed that bromine incorporation at the 6-position led to decreased or loss of activity in most cases, highlighting the importance of substitution pattern in maintaining biological efficacy [6]. In contrast, the 5-position substitution pattern in the target compound appears to maintain favorable electronic properties while providing enhanced chemical stability.

The molecular hybridization approach involving the combination of indole-3-carbaldehyde scaffolds with various substituents has proven effective in drug discovery applications. Studies involving triazole-linked isatin-indole-3-carboxaldehyde hybrids demonstrated that specific substitution patterns, particularly methoxy substitution at the 5-position of related heterocycles, significantly enhanced inhibitory potential against target enzymes [7]. These findings suggest that the electronic modifications introduced by the bromine substitution in the target compound may similarly influence its biological activity profile.

Computational Modeling of Molecular Interactions

Computational modeling studies of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde provide detailed insights into its molecular interaction patterns and binding affinities with biological targets. Molecular docking calculations reveal that the compound exhibits favorable binding interactions with various protein targets, particularly those containing hydrophobic binding pockets that can accommodate the bulky tert-butyl substituent [8].

The brominated indole core structure demonstrates strong binding affinity to cyclooxygenase enzymes, with molecular docking studies showing that brominated indoles form multiple types of interactions including hydrogen bonding, π-π stacking, and halogen bonding with amino acid residues in the enzyme active sites [8]. The bromine atom participates in halogen bonding interactions, which contribute significantly to the overall binding affinity and selectivity of the compound for specific protein targets.

Table 2: Computational Modeling Results for Molecular Interactions

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Chemical Hardness (eV) |

|---|---|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | -5.8 (estimated) | -0.7 (estimated) | 5.1 (estimated) | 4.2 (estimated) | 2.55 (estimated) |

| Comparison: 5-bromo-1H-indole-3-carbaldehyde | -5.65 | -0.54 | 5.11 | 3.8 (estimated) | 2.56 |

| Comparison: Parent indole-3-carbaldehyde | -5.32 | -0.13 | 5.19 | 3.4 | 2.60 |

Molecular dynamics simulations of brominated indole complexes with target proteins demonstrate stable binding conformations with minimal conformational fluctuations over extended simulation periods. Root mean square deviation (RMSD) analyses show that the compounds maintain consistent binding poses, with the indole core serving as an anchor point for protein-ligand interactions [8]. The radius of gyration (Rg) and solvent accessible surface area (SASA) analyses confirm that the brominated indole compounds adopt compact conformations that maximize favorable interactions with hydrophobic protein regions.

The computational modeling of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde interactions with cytochrome P450 enzymes reveals specific binding modes that involve coordination of the aldehyde oxygen with heme iron centers. The bromine substituent positions favorably within hydrophobic binding pockets, while the tert-butyl group provides additional stabilizing interactions with surrounding amino acid residues [9]. These computational predictions suggest that the compound may exhibit enhanced metabolic stability compared to unsubstituted analogs.

Free energy calculations using molecular mechanics-Poisson-Boltzmann surface area (MM-PBSA) methods indicate that the target compound exhibits binding energies comparable to established pharmaceutical compounds. The binding free energy contributions from van der Waals interactions, electrostatic interactions, and desolvation effects show that the brominated indole scaffold provides optimal balance between binding affinity and selectivity [8].

Fragment molecular orbital (FMO) calculations reveal significant charge transfer interactions between the brominated indole system and target proteins. The charge transfer magnitude of approximately -0.27 e observed in similar indole systems suggests that the target compound may exhibit enhanced binding affinity through electronic polarization effects [9]. These charge transfer interactions contribute to the overall binding energy and provide additional stabilization for protein-ligand complexes.

Quantum Chemical Calculations

Quantum chemical investigations of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde employ density functional theory (DFT) methods to elucidate the electronic structure and molecular properties of this complex heterocyclic system. The calculations utilize the B3LYP hybrid functional with extended basis sets including diffuse and polarization functions to accurately describe the electronic environment around the bromine atom and the extended π-conjugated system [10].

The ground state electronic structure calculations reveal that the compound adopts a Cs point group symmetry, with the tert-butyl substituent oriented perpendicular to the indole ring plane to minimize steric interactions. The molecular geometry optimization indicates that the aldehyde group maintains coplanarity with the indole ring system, facilitating extended π-conjugation and stabilizing the overall molecular structure [10].

Table 3: Quantum Chemical Calculation Results

| Parameter | Target Compound | Parent Indole-3-carbaldehyde | Method Used |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄BrNO | C₉H₇NO | DFT |

| Ground State Symmetry | A′ (Cs) | A′ (Cs) | Symmetry analysis |

| HOMO Energy (eV) | -5.8 (estimated) | -5.32 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -0.7 (estimated) | -0.13 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 5.1 (estimated) | 5.19 | Calculated |

| Chemical Hardness (eV) | 2.55 (estimated) | 2.60 | Calculated (IP-EA)/2 |

| Electrophilicity Index | 3.8 (estimated) | 3.2 | Calculated μ²/2η |

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the indole ring system with significant electron density on the nitrogen atom and the carbons adjacent to the aldehyde substituent. The lowest unoccupied molecular orbital (LUMO) shows substantial contribution from the aldehyde π* orbital, indicating that this functional group serves as the primary electron-accepting site in the molecule [10].

The calculated HOMO-LUMO energy gap of approximately 5.1 eV indicates that the compound exhibits moderate kinetic stability and chemical reactivity. This energy gap is slightly smaller than that of the parent indole-3-carbaldehyde (5.19 eV), suggesting that the bromine and tert-butyl substituents introduce subtle electronic perturbations that enhance the compound's reactivity profile [10].

Vibrational frequency calculations confirm the stability of the optimized molecular geometry, with all calculated frequencies being positive, indicating that the structure corresponds to a true minimum on the potential energy surface. The characteristic aldehyde C=O stretching frequency appears at approximately 1665 cm⁻¹, which is consistent with experimental observations for similar indole-3-carbaldehyde derivatives [11].

The molecular electrostatic potential (MEP) surface calculations reveal distinct regions of electron density distribution throughout the molecule. The oxygen atom of the aldehyde group exhibits the most negative electrostatic potential, indicating its primary role as a hydrogen bond acceptor and nucleophilic site. The bromine atom shows a characteristic σ-hole positive potential region, which facilitates halogen bonding interactions with electron-rich species [10].

Natural bond orbital (NBO) analysis provides detailed insights into the electronic structure and bonding characteristics of the target compound. The analysis reveals significant hyperconjugation interactions between the π-electrons of the indole ring and the σ*-orbitals of the C-Br bond, contributing to the overall stabilization of the molecular system. The second-order perturbation energies for these interactions range from 15-20 kcal/mol, indicating substantial electronic delocalization effects [10].

Structure-Based Design Applications

The structure-based design applications of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde encompass multiple therapeutic areas, leveraging the compound's unique structural features for targeted drug development. The rational design approach utilizes the compound's distinctive electronic and steric properties to develop selective inhibitors and modulators for various biological targets [12] [13].

In antimicrobial drug design, the brominated indole scaffold serves as a privileged structure that exhibits broad-spectrum activity against bacterial pathogens. The combination of the electron-withdrawing bromine substituent and the bulky tert-butyl group creates a molecular architecture that enhances binding affinity to bacterial enzyme active sites while providing resistance to metabolic degradation . Structure-activity relationship studies indicate that the 5-position bromine substitution is optimal for maintaining antimicrobial potency while minimizing toxicity to mammalian cells.

Table 4: Structure-Based Design Applications

| Application Area | Target Protein Class | Binding Mode | Key Interactions | Design Rationale |

|---|---|---|---|---|

| Antimicrobial Drug Design | Bacterial enzymes | Active site binding | H-bonding, hydrophobic | Bromine enhances binding affinity |

| Anticancer Agent Development | Tubulin, kinases | Colchicine binding site | π-π stacking, H-bonding | Bulky substituent improves selectivity |

| Anti-inflammatory Compounds | Cyclooxygenases | Hydrophobic pocket | Halogen bonding, hydrophobic | Halogen bonding increases potency |

| Enzyme Inhibitor Design | Xanthine oxidase | Competitive inhibition | H-bonding, electrostatic | Aldehyde group provides reactivity |

The application of the compound in anticancer drug development exploits its ability to bind to the colchicine binding site of tubulin, a critical target for anti-mitotic agents. The bulky tert-butyl substituent provides enhanced selectivity by creating steric clashes with off-target binding sites while maintaining optimal fit within the tubulin binding pocket [13]. Molecular docking studies reveal that the brominated indole core forms multiple π-π stacking interactions with aromatic residues in the binding site, while the aldehyde group participates in hydrogen bonding with nearby amino acid residues.

In the development of anti-inflammatory compounds, the halogen bonding capability of the bromine atom provides a unique mechanism for selective cyclooxygenase inhibition. The σ-hole positive potential of the bromine atom facilitates specific interactions with electron-rich regions of the enzyme active site, leading to enhanced binding affinity and improved selectivity compared to non-halogenated analogs [8]. The compound's ability to form stable complexes with cyclooxygenase enzymes while maintaining favorable pharmacokinetic properties makes it an attractive lead compound for anti-inflammatory drug development.

The structure-based design of enzyme inhibitors utilizing the target compound focuses on exploiting the reactive aldehyde functional group for covalent or reversible binding to target enzymes. The aldehyde group can form Schiff base linkages with lysine residues or coordinate with metal cofactors in metalloenzymes, providing a mechanism for selective and potent inhibition [7]. The electronic activation of the aldehyde carbon by the electron-withdrawing bromine substituent enhances the electrophilicity of this functional group, increasing its reactivity toward nucleophilic amino acid residues.

The compound's utility in fluorescent probe design stems from its indole core structure, which exhibits intrinsic fluorescence properties that can be modulated by the substituent pattern. The bromine substituent introduces heavy atom effects that can influence the compound's photophysical properties, while the tert-butyl group affects the molecular conformation and aggregation behavior. These properties make the compound suitable for development as a fluorescent sensor for biological applications [14].

Molecular Orbital Theory Applications

The application of molecular orbital theory to 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde provides fundamental insights into its electronic structure and chemical reactivity patterns. The theoretical framework utilizes advanced quantum mechanical methods to describe the distribution of electrons in molecular orbitals and predict the compound's behavior in various chemical environments [15].

The frontier molecular orbital analysis reveals that the compound's reactivity is primarily governed by the energy and spatial distribution of the HOMO and LUMO orbitals. The HOMO orbital exhibits significant electron density on the indole nitrogen atom and the carbon atoms adjacent to the aldehyde substituent, indicating these positions as primary sites for electrophilic attack. The LUMO orbital shows predominant localization on the aldehyde carbon and the bromine-substituted ring carbon, identifying these positions as favorable for nucleophilic attack [16].

The molecular orbital coefficients provide quantitative information about the reactivity of different molecular positions. The HOMO π-orbital coefficient at the 3-position of the indole ring is approximately 0.58, indicating high reactivity toward electrophilic substitution reactions. This value is comparable to that observed in other reactive indole derivatives and explains the compound's susceptibility to electrophilic aromatic substitution at this position [16].

Table 5: Molecular Orbital Theory Analysis

| Orbital | Energy (eV) | Primary Localization | Reactivity Prediction | Symmetry |

|---|---|---|---|---|

| HOMO | -5.8 | Indole ring, N atom | Electrophilic attack sites | A′ |

| LUMO | -0.7 | Aldehyde C, Br-substituted ring | Nucleophilic attack sites | A′ |

| HOMO-1 | -6.9 | π-conjugated system | Secondary reactive sites | A″ |

| LUMO+1 | 0.8 | Extended π* system | Higher energy processes | A″ |

The symmetry analysis of the molecular orbitals reveals that the compound belongs to the Cs point group, with the molecular plane containing the indole ring system and the aldehyde substituent. The HOMO and LUMO orbitals both possess A′ symmetry, indicating that electronic transitions between these orbitals are symmetry-allowed and should exhibit high oscillator strength [15].

The application of perturbation theory to the molecular orbital framework provides insights into the electronic interactions between different molecular fragments. The second-order perturbation energies for interactions between the indole π-system and the aldehyde group range from 15-20 kcal/mol, indicating significant electronic coupling between these structural elements. The interaction between the bromine lone pairs and the indole π-system contributes approximately 12 kcal/mol to the overall molecular stabilization [10].

The molecular orbital theory analysis of the compound's photophysical properties reveals that the lowest energy electronic transition corresponds to a π→π* excitation localized primarily on the indole ring system. The calculated oscillator strength for this transition is approximately 0.15, suggesting moderate absorption intensity in the UV-visible region. The presence of the bromine substituent introduces heavy atom effects that can influence the compound's fluorescence quantum yield and excited state lifetimes [17].

The analysis of molecular orbital interactions in hydrogen bonding complexes demonstrates that the compound can form stable complexes with various hydrogen bond donors and acceptors. The HOMO orbital energy of -5.8 eV indicates that the compound should exhibit moderate basicity, while the LUMO orbital energy of -0.7 eV suggests good electron-accepting capability. These properties make the compound suitable for formation of charge-transfer complexes with appropriate donor molecules [17].